molecular formula C17H16N4O4S B2700763 (3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(morpholino)methanone CAS No. 852135-35-4

(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(morpholino)methanone

Cat. No.: B2700763
CAS No.: 852135-35-4
M. Wt: 372.4
InChI Key: OTHJSWBKMHADKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(morpholino)methanone is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. This compound is characterized by the presence of a morpholino group, a nitrophenyl group, and a thiazole ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(morpholino)methanone typically involves multi-step organic reactions. One common method involves the cyclization of a precursor compound with appropriate reagents under controlled conditions. For instance, the cyclization of a compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions can produce the desired imidazo[2,1-b]thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(morpholino)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(morpholino)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of kinases or other proteins involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(morpholino)methanone is unique due to the presence of both the nitrophenyl and morpholino groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazol-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-11-15(16(22)19-5-7-25-8-6-19)26-17-18-14(10-20(11)17)12-3-2-4-13(9-12)21(23)24/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHJSWBKMHADKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.